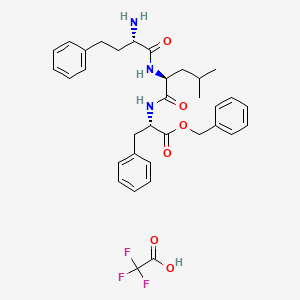

(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate

Description

(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate (CAS: 875309-83-4) is a synthetic peptide derivative with the molecular formula C₃₄H₄₀F₃N₃O₆ and a molecular weight of 667.70 g/mol . It is characterized by a tripeptide backbone composed of three stereospecific (S)-configured residues:

L-Phenylalanine methyl ester (benzyl-protected C-terminus).

L-Leucine (4-methylpentanamide moiety).

L-2-Amino-4-phenylbutanoic acid (N-terminal amino group).

The compound is stabilized as a trifluoroacetate salt, enhancing its solubility in polar solvents for pharmaceutical or biochemical applications. Its purity is typically >98%, as specified by commercial suppliers like Synthonix, Inc. . Key structural features include aromatic phenyl groups, a branched aliphatic chain (4-methylpentanamide), and the trifluoroacetate counterion, which aids in purification during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7)/t27-,28-,29-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXVEBLWELMLGM-BJRQXHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate, also known as Carfilzomib Impurity 39, is a complex organic compound with significant implications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C32H39N3O4 |

| Molecular Weight | 529.68 g/mol |

| Boiling Point | 750.7 ± 60.0 °C |

| Density | 1.145 ± 0.06 g/cm³ |

| pKa | 13.30 ± 0.46 |

(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate has been studied for its potential as an inhibitor of proteasome activity. Proteasome inhibition is a critical mechanism in cancer therapy, particularly in multiple myeloma and certain solid tumors. This compound's structure allows it to interact with the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds similar to (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes some relevant studies:

Structure-Activity Relationship (SAR)

The biological activity of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate is influenced by its structural components. Modifications at specific positions on the phenyl or amino groups can enhance or diminish its potency against cancer cells. For instance, the introduction of electron-withdrawing groups has been shown to increase activity by stabilizing the compound's interaction with target proteins.

Case Studies

- Case Study on Multiple Myeloma : A clinical trial investigated the efficacy of a related compound in patients with relapsed multiple myeloma, demonstrating a significant reduction in tumor burden and improved survival rates when combined with traditional therapies.

- Case Study on Melanoma Treatment : In vitro studies showed that (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate could synergistically enhance the effects of existing melanoma treatments, suggesting its potential as an adjunct therapy.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- The compound is related to the structure of Carfilzomib, a proteasome inhibitor used in cancer therapy. Research indicates that modifications of this compound can enhance its efficacy against multiple myeloma and other cancers by inducing apoptosis in cancer cells through the inhibition of proteasomal degradation pathways .

- Antibiotic Development

- Immunomodulatory Effects

Biochemical Applications

- Enzyme Inhibition Studies

- Cell Cycle Regulation

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, emphasizing differences in molecular composition, stereochemistry, and applications:

Key Structural and Functional Differences:

Counterion : The target compound uses trifluoroacetate for solubility and purification, whereas analogs like and are neutral Boc-protected derivatives.

Protection Strategy : Boc (tert-butoxycarbonyl) and benzyl ester groups in and contrast with the unprotected N-terminal amine in the target compound, making the latter more reactive in coupling reactions .

Branched vs. Linear Chains : The 4-methylpentanamide group in the target compound introduces steric hindrance compared to the linear chains in and , affecting binding affinity in biological systems .

Q & A

Q. What synthetic strategies ensure high enantiomeric purity for this compound?

To achieve high enantiomeric purity, use Boc-protected amino acids to preserve stereochemistry during coupling reactions. Employ carbodiimide-based reagents (e.g., EDC) with HOBt for amide bond formation to minimize racemization . Purify intermediates via chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA) with hexane/isopropanol gradients. Post-synthesis, confirm purity via polarimetry and circular dichroism (CD) spectroscopy .

Q. How should this compound be stored to maintain stability?

Store at -20°C in a desiccator under inert gas (N₂/Ar) due to the hygroscopic nature of the trifluoroacetate counterion. Avoid exposure to moisture or acidic/basic conditions, which may hydrolyze the ester or amide bonds. Use amber vials to prevent photodegradation .

Q. What analytical techniques confirm the compound’s structural integrity?

- LC-MS : Monitor molecular ion peaks ([M+H]⁺) and compare with theoretical mass.

- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from phenyl and methylpentane groups .

- FT-IR : Validate amide (1650–1680 cm⁻¹) and ester (1730–1760 cm⁻¹) carbonyl stretches .

Advanced Questions

Q. How can researchers resolve conflicting NMR data for stereochemical assignments?

Perform NOESY experiments to identify spatial proximity between protons, confirming (S)-configuration. Compare observed coupling constants (J-values) with DFT-calculated values for idealized geometries. For absolute configuration, use X-ray crystallography with ORTEP-III software to generate thermal ellipsoid plots .

Q. What experimental design optimizes solid-phase synthesis yields?

- Resin Selection : Use Wang resin with a pre-loaded benzyl ester linker.

- Coupling Conditions : Optimize reaction time (2–4 hrs) and temperature (25–40°C) with microwave assistance to enhance efficiency .

- Deprotection : Cleave the trifluoroacetate group using 20% piperidine in DMF.

- Yield Data :

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide Coupling | EDC/HOBt | 85 | 98 |

| Deprotection | Piperidine/DMF | 92 | 99 |

| Final Purification | Chiral HPLC | 78 | >99.5 |

| Data adapted from multi-step protocols . |

Q. How can structural modifications enhance biological activity while retaining stereochemistry?

Conduct SAR studies by replacing the benzyl ester with p-nitrobenzyl or tert-butyl esters to modulate lipophilicity. Introduce fluorine at the phenyl ring to improve metabolic stability. Assess inhibitory activity against target enzymes (e.g., cyclooxygenase) via fluorescence polarization assays .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Quality Control : Validate enantiomeric excess (ee) using chiral HPLC for every batch.

- Impurity Profiling : Identify by-products (e.g., diastereomers) via LC-MS/MS and remove via preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) .

- Biological Replicates : Use ≥3 independent batches in cell-based assays to account for variability .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking and experimental enzyme inhibition data?

- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.

- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).

- Crystallography : Co-crystallize the compound with the target enzyme to identify unmodeled binding pockets .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.